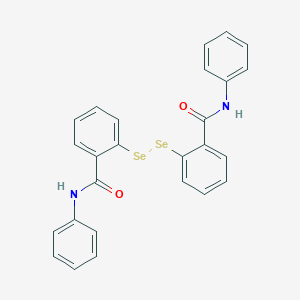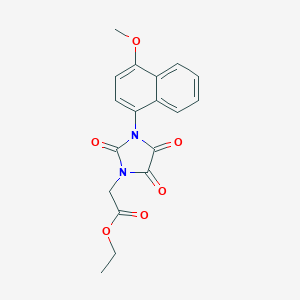
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester, also known as MT-3995, is a chemical compound that belongs to the class of imidazolidine-2,4,5-triones. It has been the focus of scientific research due to its potential application in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester exerts its effects through various mechanisms of action. In the brain, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have antioxidant properties, which can protect cells from oxidative damage. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to various diseases, including cancer and cardiovascular disease.
Efectos Bioquímicos Y Fisiológicos
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have a positive effect on plant growth and yield. It has been shown to increase the activity of various enzymes involved in plant growth and development, including peroxidase, catalase, and superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation.
However, there are also limitations to using 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester in lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester. In medicine, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential side effects. In agriculture, further studies are needed to determine its optimal dosage and application methods for various crops. In industry, further studies are needed to determine its potential use as a catalyst in various chemical reactions and to optimize its catalytic activity.
Conclusion
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester is a chemical compound that has been the focus of scientific research due to its potential application in various fields. It can be synthesized through a multi-step process and has been studied for its potential use in medicine, agriculture, and industry. It exerts its effects through various mechanisms of action, including inhibition of acetylcholinesterase and antioxidant properties. It has several advantages for lab experiments, but also has limitations. Further research is needed to determine its potential use and optimize its properties in various fields.
Métodos De Síntesis
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthaldehyde with ethyl acetoacetate to form 4-methoxy-1-(ethoxycarbonyl)-2-naphthalenol. The resulting compound is then reacted with hydrazine hydrate to form 2-(4-methoxy-1-naphthyl) hydrazinecarboxylic acid, which is further reacted with triphosgene to form 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester.
Aplicaciones Científicas De Investigación
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been the focus of scientific research due to its potential application in various fields. In medicine, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anti-inflammatory and antioxidant properties.
In agriculture, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of various crops, including rice, wheat, and maize.
In industry, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and imidazoles.
Propiedades
Número CAS |
101564-81-2 |
|---|---|
Nombre del producto |
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester |
Fórmula molecular |
C18H16N2O6 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-methoxynaphthalen-1-yl)-2,4,5-trioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C18H16N2O6/c1-3-26-15(21)10-19-16(22)17(23)20(18(19)24)13-8-9-14(25-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3 |
Clave InChI |
QLYJIGRAKDGNNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canónico |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
Otros números CAS |
101564-81-2 |
Sinónimos |
1-(Carboethoxymethyl)-3-(4-methoxy-1-naphthyl)-parabanic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
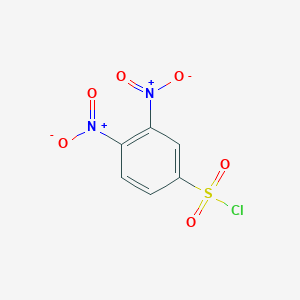


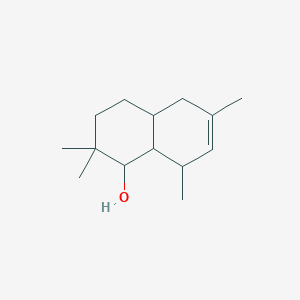




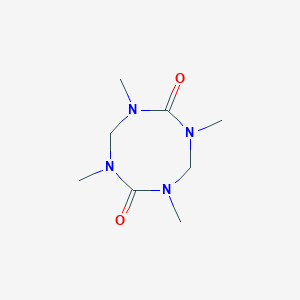
![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
